

# DNDI-6148: A Comparative Analysis of its Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | DNDI-6148 |           |  |  |  |
| Cat. No.:            | B11931583 | Get Quote |  |  |  |

#### For Immediate Release

Geneva – December 9, 2025 – A comprehensive review of available data on **DNDI-6148**, a novel benzoxaborole compound, reveals its potent activity against visceral leishmaniasiscausing Leishmania species. This guide provides a detailed comparison of **DNDI-6148**'s efficacy with standard-of-care treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals. However, it is important to note that the clinical development of **DNDI-6148** for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[1]

## **Executive Summary**

**DNDI-6148** has demonstrated significant in vitro and in vivo activity against Leishmania donovani and Leishmania infantum, the primary causative agents of visceral leishmaniasis. The compound acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, a novel mechanism of action for an anti-leishmanial drug candidate.[2] [3] Comparative data suggests that **DNDI-6148** exhibits potency in the low micromolar to nanomolar range against intracellular amastigotes, the clinically relevant stage of the parasite. While highly effective in preclinical models, its development is currently on hold.

# **In Vitro Activity Comparison**

The in vitro efficacy of **DNDI-6148** against the intracellular amastigote stage of various Leishmania species has been evaluated and compared with standard-of-care drugs such as



miltefosine, amphotericin B, and paromomycin. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit parasite growth by 50%.

| Compound       | Leishmania<br>Species | EC50 (μM)     | Host Cell                    | Reference                          |
|----------------|-----------------------|---------------|------------------------------|------------------------------------|
| DNDI-6148      | L. donovani           | 0.411 ± 0.012 | Primary Mouse<br>Macrophages | Mowbray et al.,<br>2021            |
| DNDI-6148      | L. infantum           | 0.24 ± 0.20   | Primary Mouse<br>Macrophages | Van den Kerkhof<br>et al., 2021[4] |
| Miltefosine    | L. donovani           | 1.26          | Primary Mouse<br>Macrophages | Voak et al.,<br>2018[5]            |
| Miltefosine    | L. donovani           | 3.85 ± 3.11   | THP-1                        | Singh et al.,<br>2019[6]           |
| Miltefosine    | L. infantum           | 2.21 - 10.78  | Primary Mouse<br>Macrophages | Seifert & Croft,<br>2006[7]        |
| Amphotericin B | L. donovani           | 0.65          | Primary Mouse<br>Macrophages | Voak et al.,<br>2018[5]            |
| Amphotericin B | L. donovani           | 0.1 - 0.4     | Primary Mouse<br>Macrophages | Vermeersch et<br>al., 2009[8]      |
| Paromomycin    | L. donovani           | 8 ± 3.2       | Macrophage-<br>amastigotes   | Jhingran et al.,<br>2009[9]        |
| Paromomycin    | L. donovani           | 3.9 ± 0.3     | J774A.1                      | Mittal et al.,<br>2007[10]         |

# **In Vivo Efficacy**

Preclinical studies in hamster models of visceral leishmaniasis have demonstrated the potent in vivo activity of **DNDI-6148**. Oral administration of **DNDI-6148** resulted in a greater than 98% reduction in parasite burden in the liver and spleen of infected hamsters.[2][3]



## **Mechanism of Action: Inhibition of CPSF3**

**DNDI-6148** exerts its anti-leishmanial effect through a novel mechanism of action, targeting the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[2][3] This enzyme is crucial for the processing of pre-mRNA in the parasite. By inhibiting CPSF3, **DNDI-6148** disrupts the maturation of messenger RNA, leading to parasite death.



Click to download full resolution via product page

Caption: **DNDI-6148** mechanism of action targeting Leishmania CPSF3.

## **Experimental Protocols**



## In Vitro Intracellular Amastigote Susceptibility Assay

The in vitro activity of **DNDI-6148** and comparator compounds is typically assessed against the intracellular amastigote stage of Leishmania in a macrophage host cell line.

- 1. Host Cell Culture and Differentiation:
- Human monocytic leukemia cell line (THP-1) or primary mouse peritoneal macrophages are cultured in RPMI-1640 medium supplemented with fetal bovine serum.
- For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with phorbol 12-myristate 13-acetate (PMA).
- 2. Parasite Infection:
- Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio.
- After an incubation period to allow for phagocytosis, extracellular parasites are removed by washing.
- 3. Drug Treatment and Incubation:
- The infected macrophages are then exposed to serial dilutions of the test compounds (DNDI-6148 and standards) for a specified duration (typically 48-72 hours).
- 4. Quantification of Parasite Burden:
- The number of intracellular amastigotes is quantified. This can be achieved through various methods, including:
  - Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.
  - High-Content Imaging: Automated imaging and analysis of fluorescently labeled parasites and host cells.



 Biochemical Assays: Measurement of a parasite-specific enzyme activity or reporter gene expression.

#### 5. Data Analysis:

• The percentage of parasite growth inhibition is calculated for each drug concentration, and the EC50 value is determined by non-linear regression analysis.



Click to download full resolution via product page

Caption: In vitro intracellular amastigote susceptibility assay workflow.

# In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis

The in vivo efficacy of **DNDI-6148** is evaluated in a well-established golden hamster model of visceral leishmaniasis.

#### 1. Animal Infection:

- Female golden hamsters are infected with L. donovani or L. infantum amastigotes via intracardial injection.
- 2. Drug Administration:



- At a set time point post-infection (e.g., day 7 or 14), treatment with DNDI-6148 or a vehicle control is initiated.
- The compound is typically administered orally once or twice daily for a defined period (e.g., 5 or 10 consecutive days).
- 3. Assessment of Parasite Burden:
- At the end of the treatment period, hamsters are euthanized.
- The liver and spleen are harvested, weighed, and homogenized.
- The parasite burden in these organs is determined by counting Giemsa-stained tissue impression smears or by quantitative PCR (qPCR) targeting parasite DNA.
- 4. Data Analysis:
- The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.

## Conclusion

**DNDI-6148** is a potent anti-leishmanial compound with a novel mechanism of action and impressive preclinical efficacy against visceral leishmaniasis. The data presented in this guide highlights its potential as a valuable tool for research and a lead for the development of new therapies. However, the previously mentioned preclinical toxicity findings have currently halted its progression to further clinical development for leishmaniasis.[1] Continued investigation into the benzoxaborole class of compounds may yet yield a safe and effective oral treatment for this neglected disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. DNDI-6148 | DNDi [dndi.org]
- 2. researchgate.net [researchgate.net]
- 3. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paromomycin: uptake and resistance in Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- To cite this document: BenchChem. [DNDI-6148: A Comparative Analysis of its Antileishmanial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931583#dndi-6148-activity-against-differentspecies-of-leishmania]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com